1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Final assembly: The final step involves coupling the triazole ring with the bromophenyl and chlorophenyl groups under controlled conditions to form the desired compound.
Chemical Reactions Analysis
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromophenyl and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can be compared with similar compounds such as:
- 1-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of bromophenyl and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c17-12-5-1-10(2-6-12)14(22)9-23-16-19-15(20-21-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRVQLKQIYSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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